molecular formula C11H11N3O2 B051933 6-(4-Methoxyphenoxy)pyridazin-3-amine CAS No. 121041-41-6

6-(4-Methoxyphenoxy)pyridazin-3-amine

Cat. No. B051933
M. Wt: 217.22 g/mol
InChI Key: WQZBFXCNFQQNJT-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenoxy)pyridazin-3-amine” is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.23 . The compound contains a pyridazin-3-amine group attached to a methoxyphenoxy group .


Molecular Structure Analysis

The molecular structure of “6-(4-Methoxyphenoxy)pyridazin-3-amine” consists of a pyridazin-3-amine group attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C11H11N3O2/c1-15-8-2-4-9 (5-3-8)16-11-7-6-10 (12)13-14-11/h2-7H,1H3, (H2,12,13) .


Physical And Chemical Properties Analysis

“6-(4-Methoxyphenoxy)pyridazin-3-amine” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 70.3 Ų and a complexity of 207 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of Pyridazinone Derivatives : Soliman and El-Sakka (2011) synthesized 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, a process involving Friedel-Crafts acylation and cyclization reactions. This study is significant in exploring the synthetic pathways and structural aspects of pyridazinone derivatives, which are closely related to 6-(4-Methoxyphenoxy)pyridazin-3-amine (Soliman & El-Sakka, 2011).

  • Synthesis of γ-Lactames and Perhydro-1,2-Pyridazin-3-Ones : Amri, Gaied, Ayed, and Villieras (1992) reported the synthesis of α and β-functionalized γ-lactames and perhydro-1,2-pyridazin-3-ones. This research contributes to the understanding of how primary amines and hydrazines react with acrylonitrile derivatives to form these compounds (Amri et al., 1992).

  • Preparation of Imidazo[1,2-B]Pyridazines : Barlin (1986) prepared a series of imidazo[1,2-b]pyridazines from pyridazin-3-amines. This research is relevant for understanding the chemical behavior and potential applications of pyridazin-3-amines in synthesizing complex heterocyclic structures (Barlin, 1986).

  • Synthesis of 6-Amino-5-Hydroxypyridazin-3(2H)-Ones : Dragovich et al. (2008) described the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones. This study is important for the development of new methodologies in synthesizing pyridazinone derivatives (Dragovich et al., 2008).

  • N-Nitration of Secondary Amines : Park et al. (2003) explored the N-nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one, demonstrating the potential for nitro group transfer in the presence of 5-methoxy and 5-ethoxy derivatives (Park et al., 2003).

Safety And Hazards

The safety and hazards associated with “6-(4-Methoxyphenoxy)pyridazin-3-amine” are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

6-(4-methoxyphenoxy)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZBFXCNFQQNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567243
Record name 6-(4-Methoxyphenoxy)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenoxy)pyridazin-3-amine

CAS RN

121041-41-6
Record name 6-(4-Methoxyphenoxy)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Barlin, LP Davies, SJ Ireland… - Australian Journal of …, 1989 - CSIRO Publishing
Series of 6-( alkoxy - and methylthio-phenoxy )-2-phenyl(substituted phenyl and pyridiny1)imidazo[l,2-b]pyridazines and 3-methoxy-6-( methoxybenzylthio )-2-phenyl(substituted phenyl …
Number of citations: 14 www.publish.csiro.au
MML Ngu - 1989 - search.proquest.com
Chemical syntheses, receptor binding studies and structure-activity correlations of some imidazo [l, 2-&] pyridazines, imidazo [l, 2-a] pyridines and imidazo-[l, 2-a] pyrimidines are …
Number of citations: 1 search.proquest.com

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